![molecular formula C13H13N3O3 B2402491 4-Methyl-3-([(1-methyl-1h-pyrazol-4-yl)carbonyl]amino)benzoic acid CAS No. 957484-32-1](/img/structure/B2402491.png)
4-Methyl-3-([(1-methyl-1h-pyrazol-4-yl)carbonyl]amino)benzoic acid
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Overview
Description
Scientific Research Applications
Therapeutic Potential
Compounds containing the 1,3-diazole moiety, such as “4-Methyl-3-([(1-methyl-1h-pyrazol-4-yl)carbonyl]amino)benzoic acid”, have been known to exhibit a broad range of chemical and biological properties . They show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, including “4-Methyl-3-([(1-methyl-1h-pyrazol-4-yl)carbonyl]amino)benzoic acid”, have shown potent antileishmanial and antimalarial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity . Additionally, compounds 14 and 15 showed significant inhibition effects against Plasmodium berghei .
Suzuki-Miyaura Cross-Coupling Reactions
This compound can be used as a reagent for Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds.
Transesterification Reactions
“4-Methyl-3-([(1-methyl-1h-pyrazol-4-yl)carbonyl]amino)benzoic acid” can also be used as a reagent for transesterification reactions . Transesterification is a process that exchanges the organic group R″ of an ester with the organic group R’ of an alcohol.
Preparation of Aminothiazoles
This compound can be used in the preparation of aminothiazoles . Aminothiazoles are a class of organic compounds that have potential γ-secretase modulating activity.
Preparation of Amino-pyrido-indol-carboxamides
“4-Methyl-3-([(1-methyl-1h-pyrazol-4-yl)carbonyl]amino)benzoic acid” can be used in the preparation of amino-pyrido-indol-carboxamides . These compounds are potential JAK2 inhibitors for myeloproliferative disorders therapy.
Fungicide Development
The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group, which is part of the structure of “4-Methyl-3-([(1-methyl-1h-pyrazol-4-yl)carbonyl]amino)benzoic acid”, has been used in the development of several commercial fungicides .
Mechanism of Action
Target of Action
Compounds containing imidazole and pyrazole moieties, which are present in the given compound, are known to exhibit a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
For instance, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Compounds containing imidazole and pyrazole moieties are known to interact with various biochemical pathways, influencing their downstream effects .
Result of Action
Compounds containing imidazole and pyrazole moieties are known to exhibit a broad range of biological activities .
properties
IUPAC Name |
4-methyl-3-[(1-methylpyrazole-4-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8-3-4-9(13(18)19)5-11(8)15-12(17)10-6-14-16(2)7-10/h3-7H,1-2H3,(H,15,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFRVXXOJTWAJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CN(N=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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